molecular formula C21H31NO3S B7050479 N-(1,1-dioxothiolan-3-yl)-N-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide

N-(1,1-dioxothiolan-3-yl)-N-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide

Cat. No.: B7050479
M. Wt: 377.5 g/mol
InChI Key: WAWAXFACNBRXRA-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes a dioxothiolan ring, an ethyl group, and a tetramethyl-substituted dihydronaphthalene moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-6-22(16-9-12-26(24,25)14-16)19(23)15-7-8-17-18(13-15)21(4,5)11-10-20(17,2)3/h7-8,13,16H,6,9-12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWAXFACNBRXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the dioxothiolan ring. One common method involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base such as potassium hydroxide (KOH) in an ethanol medium . The resulting intermediate is then reacted with ethylamine and 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of specific solvents and catalysts to enhance the reaction rate and selectivity. For example, a mixture of ethanol and dimethylformamide (DMF) can be used to improve the solubility of reagents and the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The dioxothiolan ring and the ethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxothiolan-3-yl)-N-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide is unique due to its combination of a dioxothiolan ring, an ethyl group, and a tetramethyl-substituted dihydronaphthalene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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